N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide
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Overview
Description
N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8700^{2,7}0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a piperazine ring, a benzimidazole core, and a quinazoline moiety
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to exhibit inhibitory activities against enzymes such as acetylcholinesterase
Biochemical Pathways
Given the lack of specific information on MLS000660952, it’s challenging to accurately summarize the biochemical pathways it affects. If we consider its potential role as an enzyme inhibitor, it could be involved in modulating neurotransmission, given the role of acetylcholinesterase in breaking down acetylcholine, a key neurotransmitter .
Result of Action
If it does act as an enzyme inhibitor, it could potentially alter cellular processes regulated by the target enzyme, leading to changes in cell function . .
Preparation Methods
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the 4-phenylpiperazine derivative. This is achieved through the reaction of phenylamine with ethylene oxide, followed by cyclization with piperazine.
Construction of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Quinazoline Formation: The quinazoline moiety is introduced by reacting the benzimidazole derivative with an appropriate aldehyde or ketone, followed by cyclization.
Final Coupling and Thioxo Group Introduction:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or the reduction of the quinazoline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an acetylcholinesterase inhibitor for the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Studies: It is used in studies exploring its effects on various biological pathways, including its role as a dopamine receptor agonist or antagonist.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of related molecules and understanding their interactions with biological targets.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and is studied for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity, this compound shares the piperazine moiety but differs in its core structure.
Hybrid (S)-6-((2-(4-phenylpiperazin-1-yl)ethyl)benzyl): This compound is investigated for its selectivity towards dopamine receptors and its potential use in treating Parkinson’s disease.
The uniqueness of this compound lies in its combined structural features and its diverse range of applications in medicinal and industrial research.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6OS/c34-26(28-12-13-31-14-16-32(17-15-31)20-6-2-1-3-7-20)19-10-11-21-23(18-19)30-27(35)33-24-9-5-4-8-22(24)29-25(21)33/h1-11,18H,12-17H2,(H,28,34)(H,30,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJWKZILKVHCOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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